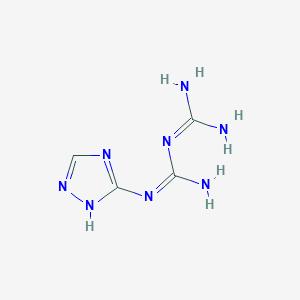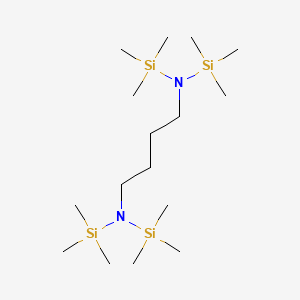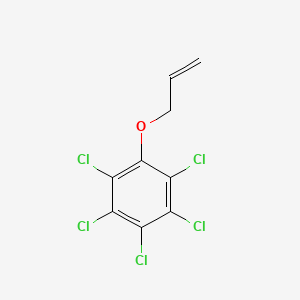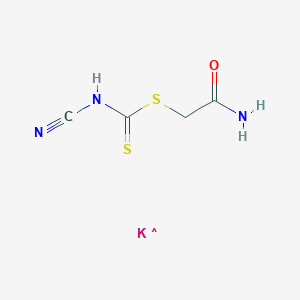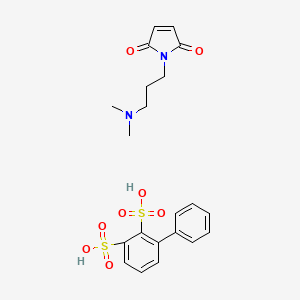
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1'-biphenyl)-ar,ar'-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound with a unique structure that combines a pyrrole ring, a dimethylamino propyl group, and a biphenyl disulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Suzuki–Miyaura reactions. These methods are chosen based on their efficiency, cost-effectiveness, and ability to produce large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted pyrrole compounds .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3-(dimethylamino)propyl)-, (1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A similar compound with a different substituent pattern, often used in similar applications.
1-(4-bromophenyl)-1H-pyrrole: Another related compound with distinct chemical properties and applications.
Uniqueness
Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various scientific and industrial fields .
Propiedades
Número CAS |
39723-66-5 |
|---|---|
Fórmula molecular |
C21H24N2O8S2 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propyl]pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C9H14N2O2/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;1-10(2)6-3-7-11-8(12)4-5-9(11)13/h1-8H,(H,13,14,15)(H,16,17,18);4-5H,3,6-7H2,1-2H3 |
Clave InChI |
XOSRFUWLRZMQKT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C(=O)C=CC1=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


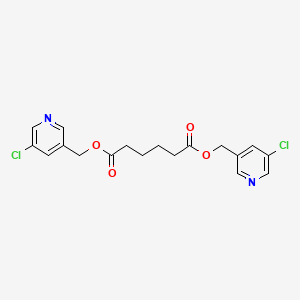
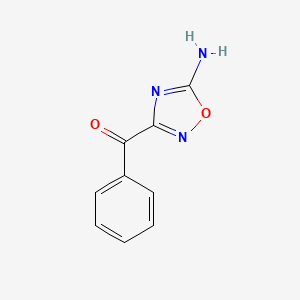
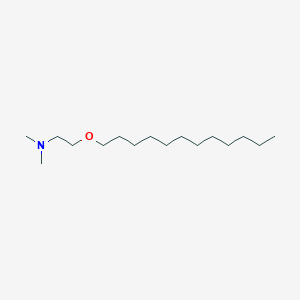
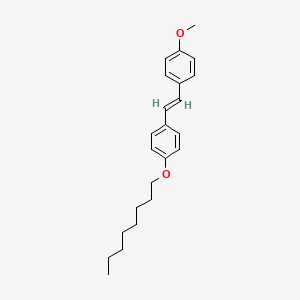

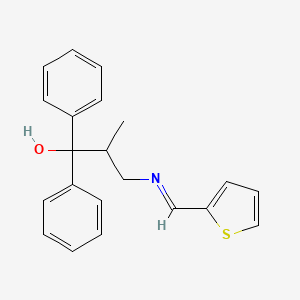
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
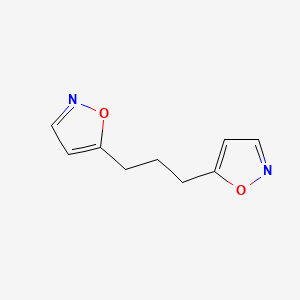

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
